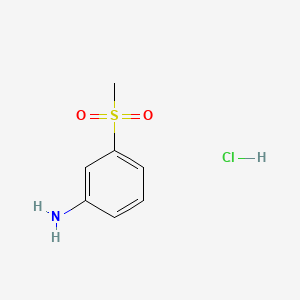![molecular formula C11H10O5 B1302099 2-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-オキソ酢酸エチル CAS No. 86358-30-7](/img/structure/B1302099.png)
2-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-オキソ酢酸エチル
概要
説明
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring system attached to an ethyl ester and an oxoacetate group.
科学的研究の応用
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
Target of Action
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate is a complex compound with potential anticancer properties . The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
The compound interacts with its targets by inducing cell cycle arrest at the S phase and triggering apoptosis in cancer cells . This interaction results in the inhibition of cancer cell proliferation, thereby potentially reducing tumor growth .
Biochemical Pathways
It is known that the compound’s mode of action involves the disruption of the cell cycle and the induction of apoptosis . These processes are part of complex biochemical pathways that regulate cell growth and death.
Pharmacokinetics
The compound’s molecular weight (22421) and molecular formula (C11H12O5) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth. By inducing cell cycle arrest and apoptosis, Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate may reduce the proliferation of cancer cells, thereby potentially limiting tumor growth .
Action Environment
The efficacy and stability of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other compounds or enzymes in the environment . .
生化学分析
Biochemical Properties
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . These interactions can lead to the inhibition of COX enzymes, thereby affecting inflammatory responses. Additionally, Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate can bind to various proteins, altering their function and stability.
Cellular Effects
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in inflammation and apoptosis . It also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of COX enzymes by binding to their active sites . Additionally, Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate vary with different dosages in animal models. At lower doses, this compound can effectively inhibit COX enzymes and reduce inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate is involved in several metabolic pathways. It is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its bioavailability and efficacy.
Subcellular Localization
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate typically involves the esterification of benzo[d][1,3]dioxole-5-carboxylic acid with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality .
化学反応の分析
Types of Reactions: Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) in methanol are employed for nucleophilic substitution.
Major Products:
Oxidation: Benzo[d][1,3]dioxole-5-carboxylic acid derivatives.
Reduction: Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxyacetate.
Substitution: Various ester derivatives depending on the nucleophile used.
類似化合物との比較
Benzo[d][1,3]dioxole-5-carboxylic acid: Shares the benzo[d][1,3]dioxole core but lacks the ester and oxoacetate groups.
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate: Contains a thiazole ring instead of the oxoacetate group.
Uniqueness: Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate is unique due to its combination of the benzo[d][1,3]dioxole ring with an ethyl ester and oxoacetate group, which imparts distinct chemical reactivity and potential biological activities .
特性
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJHZYNSHIMYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374536 | |
| Record name | Ethyl (2H-1,3-benzodioxol-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86358-30-7 | |
| Record name | Ethyl α-oxo-1,3-benzodioxole-5-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86358-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2H-1,3-benzodioxol-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B1302022.png)

![1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1302025.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)

![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)
![5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B1302037.png)

